N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives are a significant class of compounds with broad applications in medicinal chemistry due to their varied biological activities. These heterocyclic compounds, including the quinazoline-4(3H)-ones and their derivatives, are known for their roles in synthesizing new potential medicinal agents. Their stability and ability to be modified have made them a focus for introducing bioactive moieties, resulting in novel compounds with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Applications
Interestingly, quinazoline derivatives extend beyond pharmacological uses into optoelectronic materials. They have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
Anticancer Activity
Quinazoline derivatives have also been recognized for their anticancer properties, particularly against colorectal cancer. The structural diversity of quinazolines allows for the development of novel analogues with enhanced anticancer properties by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins (Moorthy et al., 2023).
Mechanism of Action
Target of Action
Quinazolinones, a class of compounds to which this compound belongs, are known to interact with a wide range of biological targets .
Mode of Action
Quinazolinones are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazolinones are known to affect a broad spectrum of biochemical pathways, often leading to downstream effects such as antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory activities .
Pharmacokinetics
Quinazolinones are known for their lipophilicity, which aids in their penetration through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
Quinazolinones are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects .
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-10-4-7-15-14(8-10)18(24)22-17-16(27-20(26)23(15)17)19(25)21-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIUYCJOQKSBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC(=C(C=C4)C)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.